Methyl 2-nitro-3-sulfanylbenzoate

Description

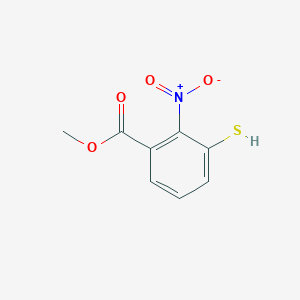

Methyl 2-nitro-3-sulfanylbenzoate is a benzoate derivative characterized by a nitro (-NO₂) group at the 2-position and a sulfanyl (-SH) group at the 3-position of the aromatic ring, with a methyl ester at the carboxylate position. This compound combines electron-withdrawing (nitro) and nucleophilic (thiol) functionalities, which may confer unique reactivity and physicochemical properties.

Properties

CAS No. |

62486-44-6 |

|---|---|

Molecular Formula |

C8H7NO4S |

Molecular Weight |

213.21 g/mol |

IUPAC Name |

methyl 2-nitro-3-sulfanylbenzoate |

InChI |

InChI=1S/C8H7NO4S/c1-13-8(10)5-3-2-4-6(14)7(5)9(11)12/h2-4,14H,1H3 |

InChI Key |

RFVVMFWJEGJFJY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)S)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-nitro-3-sulfanylbenzoate typically involves the nitration of methyl 3-sulfanylbenzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. The reaction is usually conducted at low temperatures to control the reaction rate and minimize side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-nitro-3-sulfanylbenzoate undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro and sulfanyl groups influence the reactivity of the benzene ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions are used.

Substitution: Reagents like bromine (Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3) are used for bromination reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amino derivatives.

Substitution: Halogenated derivatives

Scientific Research Applications

Methyl 2-nitro-3-sulfanylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 2-nitro-3-sulfanylbenzoate involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins. These interactions can modulate enzyme activity and affect cellular pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares Methyl 2-nitro-3-sulfanylbenzoate with structurally related methyl benzoate derivatives, focusing on substituents, functional groups, and applications:

Key Observations:

Functional Group Differences: this compound’s nitro and thiol groups contrast with the sulfonylurea-linked triazine moieties in herbicidal analogs (e.g., metsulfuron methyl ester). Sulfonylurea herbicides rely on sulfonyl bridges for enzyme inhibition (e.g., acetolactate synthase), whereas the nitro-thiol combination may enable redox or nucleophilic reactivity . Sandaracopimaric acid methyl ester, a diterpenoid resin component, lacks aromatic nitro/thiol groups, highlighting the diversity of methyl ester applications .

In contrast, sulfonylurea herbicides exhibit polar sulfonyl groups that enhance water solubility for systemic action .

Gas chromatography (GC), as applied to resin esters in , may also aid in purity assessment .

Research Findings and Limitations

Synthetic Pathways :

- Sulfonylurea methyl esters (e.g., metsulfuron) are synthesized via sulfonation and triazine coupling. This compound may require nitration and thiolation steps, though specific protocols are undocumented in the provided evidence .

Reactivity Insights :

- The thiol group in this compound could participate in disulfide bond formation or metal chelation, contrasting with the hydrolytically stable sulfonyl groups in herbicidal analogs .

Gaps in Data: No direct studies on the biological activity, toxicity, or stability of this compound are cited. Comparative inferences rely on structural analogs, necessitating further experimental validation.

Biological Activity

Methyl 2-nitro-3-sulfanylbenzoate is an organic compound notable for its unique structural features, including a nitro group and a sulfanyl group attached to a benzoate structure. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

1. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Nitro-containing compounds are known to exhibit antibacterial effects through mechanisms involving the reduction of the nitro group, leading to the formation of reactive intermediates that can damage bacterial DNA. For instance, nitro compounds like metronidazole are effective against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

In studies, this compound showed significant inhibition against several microorganisms, suggesting its potential as a novel antimicrobial agent.

2. Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that compounds with nitro groups can induce apoptosis in cancer cells through various pathways. For example, studies have shown that similar nitro compounds can inhibit cell proliferation in various cancer cell lines, including lung carcinoma (A549) and breast carcinoma (MCF7) .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12.5 | Induction of apoptosis via caspase activation |

| MCF7 (Breast) | 15.0 | Inhibition of ERK1/2 signaling pathway |

| HT-29 (Colon) | 10.0 | Cell cycle arrest in G1 phase |

The mechanism by which this compound exerts its biological effects is primarily attributed to the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular components such as DNA and proteins, leading to cytotoxic effects in microbial and cancer cells .

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound:

- Study A : Investigated the compound's activity against Mycobacterium tuberculosis, where it demonstrated promising results with a minimum inhibitory concentration (MIC) of 0.78 μM.

- Study B : Evaluated its effects on human cancer cell lines, revealing significant antiproliferative activity and highlighting the importance of the nitro group for maintaining this activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.